molecular formula C13H10N2O3S B12078949 3-Ethyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid

3-Ethyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid

Cat. No.: B12078949
M. Wt: 274.30 g/mol
InChI Key: GEMBDVSARZDJET-UHFFFAOYSA-N
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Description

3-Ethyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid is a heterocyclic compound that features a unique combination of an isoxazole ring fused to a pyridine ring, with a thiophene substituent at the 6-position and an ethyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

    Fusing the Isoxazole and Pyridine Rings: The isoxazole ring is then fused to a pyridine ring through a cyclization reaction.

    Introduction of the Thiophene Substituent: The thiophene group is introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative.

    Addition of the Ethyl Group: The ethyl group is introduced through an alkylation reaction using an ethyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing cost-effective and environmentally friendly reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho or para to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

3-Ethyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.

    Material Science: The compound is studied for its electronic properties and potential use in organic semiconductors and light-emitting diodes (OLEDs).

    Biological Research: It is used as a probe to study various biological pathways and interactions due to its ability to interact with specific molecular targets.

Mechanism of Action

The mechanism of action of 3-Ethyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit an enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its substrate.

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxamide
  • 3-Ethyl-6-(furan-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid
  • 3-Methyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid

Uniqueness

3-Ethyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid is unique due to the presence of both the thiophene and isoxazole rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new materials and drugs.

Properties

Molecular Formula

C13H10N2O3S

Molecular Weight

274.30 g/mol

IUPAC Name

3-ethyl-6-thiophen-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid

InChI

InChI=1S/C13H10N2O3S/c1-2-8-11-7(13(16)17)6-9(10-4-3-5-19-10)14-12(11)18-15-8/h3-6H,2H2,1H3,(H,16,17)

InChI Key

GEMBDVSARZDJET-UHFFFAOYSA-N

Canonical SMILES

CCC1=NOC2=C1C(=CC(=N2)C3=CC=CS3)C(=O)O

Origin of Product

United States

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